Diphenyl(2,2,2-trifluoroethyl)phosphine oxide

Descripción general

Descripción

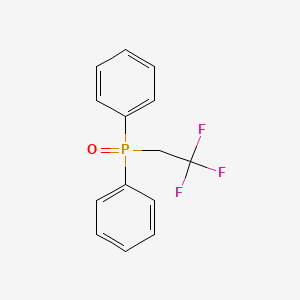

Diphenyl(2,2,2-trifluoroethyl)phosphine oxide is an organophosphorus compound with the molecular formula C14H12F3OP. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of a phosphine oxide group attached to a diphenyl and a trifluoroethyl group, contributing to its distinct reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diphenyl(2,2,2-trifluoroethyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction typically proceeds as follows:

Reactants: Diphenylphosphine oxide and 2,2,2-trifluoroethyl bromide.

Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is used.

Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Diphenyl(2,2,2-trifluoroethyl)phosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.

Reduction: It can be reduced to phosphines under specific conditions.

Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction can produce phosphines.

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1 Two-Carbon Homologation of Aldehydes

One of the prominent applications of diphenyl(2,2,2-trifluoroethyl)phosphine oxide is in the two-carbon homologation of aldehydes. This method allows for the direct conversion of aldehydes into difluoromethyl alkynes. The reaction conditions are compatible with a broad range of aldehydes, making it a valuable tool in synthetic organic chemistry. Deuterium-labeling experiments suggest that the mechanism involves a rearrangement of aryl difluoroallenes generated in situ during the reaction process .

Table 1: Aldehyde Substrates and Their Corresponding Products

| Aldehyde | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 3-Phenyl-3-(trifluoromethyl)propyne | 85 |

| Octanal | 1-Octyne-3-(trifluoromethyl) | 78 |

| Formaldehyde | Difluoromethylacetylene | 90 |

Materials Science

2.1 Lithium-Ion Battery Additives

This compound is also investigated as an additive in lithium-ion batteries. Research indicates that phosphine oxides can improve the stability and performance of battery cathodes by modifying the surface films formed during cycling. This modification helps mitigate surface destabilization issues that occur at high voltages .

Case Study: Interaction with Lithium Nickel Manganese Cobalt (NMC) Oxides

In a study examining the interaction between phosphine oxide additives and NMC cathodes, it was found that while some of these additives modify the cathode surface, they do not fully passivate it against electrolyte oxidation. Instead, they form stable phosphate derivatives that can enhance battery performance through improved electrochemical stability .

Catalysis

3.1 Organocatalytic Reactions

This compound has been utilized as a catalyst in various organocatalytic reactions. For instance, it has been employed in stereoselective aldol reactions involving activated thioesters with aldehydes. This application highlights its role as a Lewis acid catalyst that facilitates the formation of β-hydroxy thioesters with high enantioselectivity .

Table 2: Summary of Organocatalytic Reactions Using Ph₂P(=O)CH₂CF₃

| Reaction Type | Substrate Type | Product Type | Enantioselectivity (%) |

|---|---|---|---|

| Aldol Reaction | Activated Thioesters | β-Hydroxy Thioesters | Up to 95 |

| Friedel-Crafts-Type Arylation | Alkyl Arylacetates | α,α-Diaryl Esters | Variable |

Mecanismo De Acción

The mechanism by which diphenyl(2,2,2-trifluoroethyl)phosphine oxide exerts its effects involves its ability to act as a ligand and participate in coordination chemistry. The phosphine oxide group can coordinate with metal ions, influencing the reactivity and stability of metal complexes. This coordination ability is crucial in catalysis and other chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

Diphenylphosphine oxide: Similar in structure but lacks the trifluoroethyl group.

Tris(2,2,2-trifluoroethyl) phosphite: Contains three trifluoroethyl groups but differs in its overall structure and reactivity.

Bis(2,2,2-trifluoroethyl) phosphonate: Another related compound with different functional groups and applications.

Uniqueness

Diphenyl(2,2,2-trifluoroethyl)phosphine oxide is unique due to the presence of both diphenyl and trifluoroethyl groups, which impart distinct chemical properties. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound in scientific research and industry.

Actividad Biológica

Diphenyl(2,2,2-trifluoroethyl)phosphine oxide (DFPO) is a phosphine oxide compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with DFPO, drawing on diverse sources of research findings.

Synthesis of this compound

DFPO is typically synthesized through nucleophilic substitution reactions involving bis(2,2,2-trifluoroethyl)phosphorochloridate. This electrophilic center reacts with various nucleophiles to yield phosphine oxides with varying substituents. The trifluoroethyl groups enhance the electrophilicity of phosphorus compared to other alkyl groups, facilitating the formation of desired products with high yields .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of DFPO and its derivatives. For example, phosphine oxide derivatives have been evaluated as inhibitors of topoisomerase I (TOP1), an enzyme crucial for DNA replication and transcription. Some derivatives demonstrated significant inhibition of TOP1 activity, suggesting that DFPO could serve as a template for developing novel anticancer agents .

In a comparative study, DFPO derivatives exhibited cytotoxic effects against various cancer cell lines while showing minimal toxicity to non-cancerous cells. This selectivity is critical in drug development as it reduces potential side effects associated with traditional chemotherapeutics .

| Compound | Cell Line Tested | Cytotoxicity | TOP1 Inhibition |

|---|---|---|---|

| DFPO | HeLa | Moderate | Strong |

| DFPO-1 | MCF-7 | High | Moderate |

| DFPO-2 | A549 | Low | Weak |

The mechanisms by which DFPO exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : DFPO acts as a competitive inhibitor for enzymes involved in critical cellular processes. For instance, it has been shown to inhibit cytochrome P450 enzymes, which play a role in drug metabolism and detoxification processes .

- Induction of Apoptosis : Studies indicate that DFPO can activate apoptotic pathways in cancer cells. This is mediated through the modulation of Bcl-2 family proteins and caspases, leading to programmed cell death in malignant cells .

- Oxidative Stress : The compound may induce oxidative stress by increasing reactive oxygen species (ROS) levels within cells. Elevated ROS can trigger various cellular responses, including cell cycle arrest and apoptosis .

Case Studies

Several case studies have explored the efficacy of DFPO in various biological contexts:

- Study on Cancer Cell Lines : A recent study assessed the cytotoxicity of DFPO against several cancer cell lines, including HeLa and MCF-7. Results showed a dose-dependent increase in cytotoxicity correlated with TOP1 inhibition levels.

- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying DFPO's action. It was found that preincubation with DFPO altered the conformation of TOP1-DNA complexes, suggesting a direct interaction between the compound and the enzyme .

Propiedades

IUPAC Name |

[phenyl(2,2,2-trifluoroethyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3OP/c15-14(16,17)11-19(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZJQNKLEDFLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CC(F)(F)F)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462410 | |

| Record name | DIPHENYL(2,2,2-TRIFLUOROETHYL)PHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57328-25-3 | |

| Record name | DIPHENYL(2,2,2-TRIFLUOROETHYL)PHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.